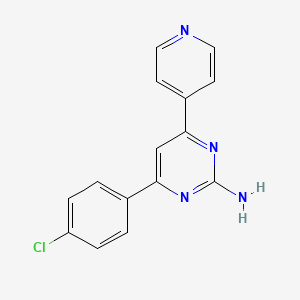
C22H35N3O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonamide, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “C22H35N3O4S2” involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the naphtho[2,3-d][1,3]thiazole core through a cyclization reaction.
- Introduction of the sulfonamide group via sulfonation.
- Addition of the cyclopropyl group through a cyclopropanation reaction.
- Final functionalization to introduce the hydroxyl and other substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-efficiency catalysts to speed up reactions.
- Implementation of continuous flow reactors to maintain consistent reaction conditions.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation of the hydroxyl group forms a ketone or aldehyde derivative.
- Reduction of the sulfonamide group forms an amine derivative.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its complex structure and multiple functional groups that can interact with biological targets.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “C22H35N3O4S2” exerts its effects depends on its interaction with specific molecular targets. For example:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
- (2S)-2-[(4S,4aS,5S,6S,8aS)-5-hydroxy-4,8a-dimethyl-2-(propane-1-sulfonamido)-4H,4aH,5H,6H,7H,8H,8aH,9H-naphtho[2,3-d][1,3]thiazol-6-yl]-N-cyclopropylpropanamide .
- Other naphtho[2,3-d][1,3]thiazole derivatives.
- Sulfonamide-containing molecules with similar functional groups.
Properties
Molecular Formula |
C22H35N3O4S2 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-[(2S)-1-(butylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O4S2/c1-4-5-13-23-22(27)20(12-16-30-3)24-21(26)18-10-14-25(15-11-18)31(28,29)19-8-6-17(2)7-9-19/h6-9,18,20H,4-5,10-16H2,1-3H3,(H,23,27)(H,24,26)/t20-/m0/s1 |
InChI Key |
NMRVDTWIIJXTAQ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCNC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


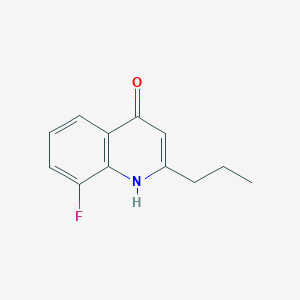
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)

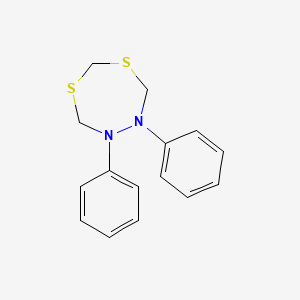
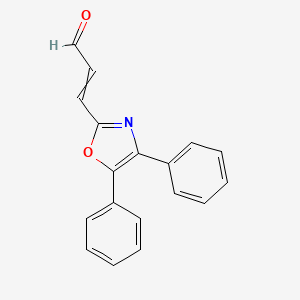
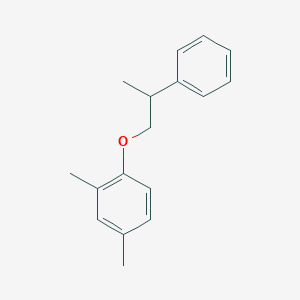
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
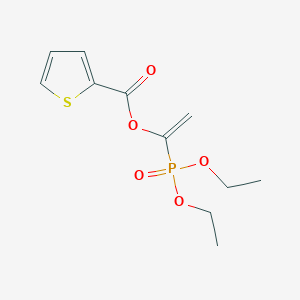
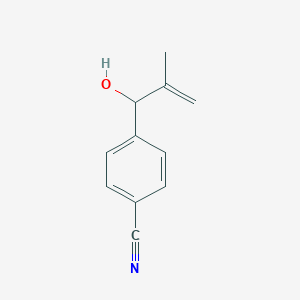
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
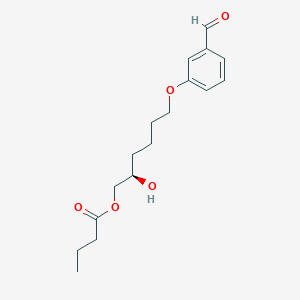
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
